molecular formula C10H17N3O2 B13104141 4,6-Diethoxy-N-ethylpyrimidin-5-amine

4,6-Diethoxy-N-ethylpyrimidin-5-amine

Cat. No.: B13104141
M. Wt: 211.26 g/mol
InChI Key: ANSQZTFLNQSRKD-UHFFFAOYSA-N
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Description

4,6-Diethoxy-N-ethylpyrimidin-5-amine is a chemical compound with the molecular formula C10H17N3O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of two ethoxy groups at the 4 and 6 positions of the pyrimidine ring and an ethylamine group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethoxy-N-ethylpyrimidin-5-amine typically involves the reaction of ethylamine with 4,6-diethoxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethoxy-N-ethylpyrimidin-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4,6-Diethoxy-N-ethylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-Diethoxy-N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diethoxy-N-ethylpyrimidin-5-amine is unique due to its specific combination of ethoxy and ethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4,6-diethoxy-N-ethylpyrimidin-5-amine

InChI

InChI=1S/C10H17N3O2/c1-4-11-8-9(14-5-2)12-7-13-10(8)15-6-3/h7,11H,4-6H2,1-3H3

InChI Key

ANSQZTFLNQSRKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CN=C1OCC)OCC

Origin of Product

United States

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